4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a thiazole ring substituted with a difluoroethyl group and a carboxylic acid functional group. The presence of the difluoroethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid typically involves the introduction of the difluoroethyl group onto the thiazole ring. One common method is the difluoromethylation of thiazole derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as nickel or palladium under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize difluoromethylating agents like 1,1-difluoroethyl chloride in the presence of suitable catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the carboxylic acid group may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of difluoroethyl-substituted thiazole derivatives .
Scientific Research Applications
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoroethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological activities. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor activity, and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethyl chloride: Used as a difluoromethylating reagent in various chemical reactions.
4-(1,1-Difluoroethyl)benzoic acid: Another compound with a difluoroethyl group, used in similar applications.
Uniqueness
4-(1,1-Difluoroethyl)-1,3-thiazole-2-carboxylic acid is unique due to its specific combination of a thiazole ring and a difluoroethyl group. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
4-(1,1-difluoroethyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-6(7,8)3-2-12-4(9-3)5(10)11/h2H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTJOJSWCWRTCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CSC(=N1)C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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